chemical structure and physical properties of[1,1'-Biphenyl]-2,3,5-triamine
chemical structure and physical properties of[1,1'-Biphenyl]-2,3,5-triamine
An In-Depth Technical Guide on the Chemical Structure, Physical Properties, and Applications of [1,1'-Biphenyl]-2,3,5-triamine
Executive Summary
[1,1'-Biphenyl]-2,3,5-triamine (CAS: 177843-80-0) is a highly specialized, electron-rich aromatic scaffold characterized by a biphenyl core substituted with three primary amino groups[1]. As a polyfunctional building block, it bridges the gap between high-performance materials science and medicinal chemistry. The unique 2,3,5-substitution pattern provides both an ortho-diamine moiety—a privileged pharmacophore precursor—and an isolated amine, making it an ideal node for synthesizing Covalent Organic Frameworks (COFs) and bioactive quinoxaline derivatives[2][3].
Chemical Structure & Mechanistic Insights
As a Senior Application Scientist, understanding the structural nuances of this molecule is critical for predicting its reactivity and physical behavior:
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The Biphenyl Core and Steric Hindrance: The biphenyl backbone provides robust thermal and chemical stability. However, the presence of an amino group at the 2-position (ortho to the biaryl linkage) introduces significant steric clash with the ortho-protons of the adjacent phenyl ring. This steric hindrance forces the two aromatic rings out of coplanarity, creating a twisted conformation. This twist prevents complete π-conjugation across the biphenyl system, which critically enhances the molecule's solubility in organic solvents by disrupting tight intermolecular π-π stacking.
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Electronic Properties of the 2,3,5-Triamine Pattern: Primary amines are strongly electron-donating via resonance (+M effect). The concentration of three amino groups on a single phenyl ring renders that ring exceptionally electron-rich and highly nucleophilic.
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The ortho-Diamine (Positions 2 and 3): This specific arrangement is chemically primed for condensation reactions with 1,2-dicarbonyls. The proximity of the two nucleophilic nitrogen atoms allows for rapid, thermodynamically favorable cyclization to form stable six-membered pyrazine rings (e.g., quinoxalines)[4].
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The Isolated Amine (Position 5): The amine at position 5 remains sterically accessible and chemically orthogonal during controlled reactions, serving as a critical extension point for cross-linking in polymer synthesis or further functionalization in drug design.
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Physical and Chemical Properties
To facilitate experimental design, the core physicochemical properties of [1,1'-Biphenyl]-2,3,5-triamine are summarized below.
| Property | Value / Description |
| Chemical Name | [1,1'-Biphenyl]-2,3,5-triamine (or 2,3,5-triaminobiphenyl) |
| CAS Registry Number | 177843-80-0 |
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| Hydrogen Bond Donors | 3 (six N-H protons) |
| Hydrogen Bond Acceptors | 3 (three basic nitrogen atoms) |
| Physical State | Solid (typically crystalline; prone to oxidation/darkening in air) |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, NMP); moderately soluble in EtOH/MeOH; insoluble in water. |
Applications in Advanced Materials and Drug Discovery
4.1. Node for Covalent Organic Frameworks (COFs) In reticular chemistry, COFs are crystalline, porous polymers constructed entirely from organic building blocks via dynamic covalent bonds[3]. Triamines are essential C3 -symmetric nodes for forming 2D and 3D network topologies[5]. When [1,1'-Biphenyl]-2,3,5-triamine is reacted with trialdehydes (e.g., 1,3,5-triformylphloroglucinol), the resulting imine-linked COFs exhibit high surface areas, tunable bandgaps, and exceptional thermal stability. The twisted biphenyl moiety introduces inherent microporosity, making these frameworks highly effective for gas storage, photocatalysis, and selective molecular separation[3][5].
4.2. Scaffold for Medicinal Chemistry (Quinoxaline Synthesis) The ortho-diamine functionality is the foundational precursor for synthesizing quinoxalines via the Hinsberg condensation[2]. Quinoxaline derivatives (benzopyrazines) are privileged scaffolds in pharmacology, exhibiting potent trypanocidal, leishmanicidal, and kinase-inhibitory activities[4]. By utilizing the 2,3-diamino sites for cyclization, the 5-amino group remains available for appending solubilizing groups or targeting ligands, allowing for sophisticated structure-activity relationship (SAR) optimization.
Experimental Protocols
Protocol 1: Synthesis of Quinoxaline Derivatives via Hinsberg Condensation Causality & Logic: This protocol leverages the nucleophilicity of the ortho-diamine. The reaction is thermodynamically driven by the formation of a stable, fully conjugated aromatic pyrazine ring. Water or ethanol is used as a green solvent, accelerating the reaction via the hydrophobic effect and hydrogen bonding stabilization of the transition state[4].
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Preparation: In a round-bottom flask, dissolve 1.0 mmol of [1,1'-Biphenyl]-2,3,5-triamine in 5 mL of absolute ethanol (or a water/ethanol mixture).
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Addition: Slowly add 1.0 mmol of the desired 1,2-dicarbonyl compound (e.g., benzil or diacetyl) dropwise while stirring.
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Condensation: Heat the mixture to 80°C under reflux for 2–4 hours. The primary amines nucleophilically attack the carbonyl carbons, followed by a double dehydration cascade.
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Monitoring: Track the reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3). The highly fluorescent quinoxaline product will appear as a distinct spot under UV light (254 nm).
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Isolation: Upon completion, cool the mixture to 0°C. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure 5-amino-substituted quinoxaline derivative.
Protocol 2: Analytical Characterization and Inert Handling Causality & Logic: Electron-rich triamines are highly susceptible to auto-oxidation in the presence of ambient oxygen and light, forming complex oligomeric azo/azoxy species. Strict inert handling is required to maintain monomer integrity.
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Storage: Store the compound in amber glass vials under an argon or nitrogen atmosphere at -20°C.
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Sample Preparation: Prepare analytical solutions (e.g., 1 mg/mL) in degassed HPLC-grade acetonitrile or methanol immediately prior to analysis.
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LC-MS Analysis: Inject the sample into a UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF). Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid to ensure protonation of the amines).
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Data Validation: Confirm the exact mass of the [M+H]+ ion ( m/z calculated for C12H14N3+ : 200.1182). A mass error of <5 ppm validates the structural identity and purity of the batch.
Mandatory Visualizations
Divergent synthetic workflows for [1,1'-Biphenyl]-2,3,5-triamine in materials and drug discovery.
Step-by-step analytical workflow for handling and characterizing electron-rich aromatic triamines.
References
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Frontiers in Chemistry. "Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations." Frontiers. URL:[Link]
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National Center for Biotechnology Information (PMC). "Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview." PMC. URL:[Link]
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MDPI. "Crystallization of Covalent Organic Frameworks for Gas Storage Applications." MDPI Materials. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations [frontiersin.org]
- 5. mdpi.com [mdpi.com]
